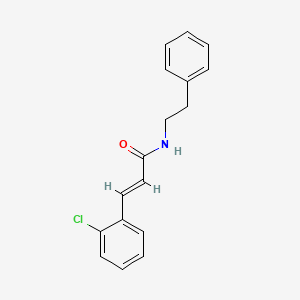![molecular formula C17H29N3O4S B5547361 2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5547361.png)
2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a part of the diazaspiro[5.5]undecane series, a group of nitrogen-containing spiro-heterocycles known for their broad range of pharmaceutical and biological activities. These molecules are synthesized through methods that can involve cascade cyclizations and Michael addition reactions, indicative of their complex nature and the interest in their diverse chemical and biological properties.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, such as 2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one, involves base-promoted [5+1] double Michael addition reactions. Starting materials like N,N-dimethylbarbituric acid and derivatives of diaryldivinylketones are commonly used in their production. This method provides a versatile approach to accessing various substituted derivatives efficiently and with high yields (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is typically confirmed through NMR and X-ray crystallographic techniques. These studies have shown that the cyclohexanone unit within these spirocycles prefers a chair conformation, stabilized by intermolecular hydrogen bonding and various stacking interactions. Such structural insights are crucial for understanding the chemical behavior and potential biological interactions of these compounds (Islam et al., 2017).
Scientific Research Applications
Stereoselective Synthesis of Diazaspiro[5.5]undecane Derivatives
The development of new methodologies for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, a structurally similar derivative, highlights the importance of such compounds in medicinal chemistry. A cascade cyclization via [5+1] double Michael addition reaction of N,N-dimethylbarbituric acid with diaryldivinylketones in the presence of diethylamine at ambient temperature has been developed, showcasing the compound's potential for yielding diverse diazaspiro-heterocyclic structures with high efficiency. These derivatives exhibit a range of activities that could be relevant for various pharmaceutical applications (Islam et al., 2017).
Biological Activities and Potential Applications
Although specific information on 2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one was not directly available, the synthesis and study of closely related compounds reveal significant biological activities that can be leveraged for therapeutic purposes. For example, certain diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, suggesting potential utility in treating chemokine-mediated diseases, particularly respiratory diseases (Norman, 2007).
Advancements in Synthetic Techniques
Recent advancements in synthetic techniques for nitrogen-containing spiro heterocycles, including the catalyst-free synthesis of 2,4-diazaspiro[5.5]undecane derivatives, underscore the importance of innovative approaches to enhance the efficiency and yield of these compounds. This research opens new avenues for the development of pharmaceuticals and highlights the versatility of diazaspiro[5.5]undecane structures in drug design (Aggarwal et al., 2014).
properties
IUPAC Name |
2-(cyclopropylmethyl)-8-morpholin-4-ylsulfonyl-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4S/c21-16-4-6-17(13-18(16)12-15-2-3-15)5-1-7-20(14-17)25(22,23)19-8-10-24-11-9-19/h15H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOHUWLHRZDMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CC3CC3)CN(C1)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5547283.png)
![3-methyl-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,5-oxadiazole](/img/structure/B5547285.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)
![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)
![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5547305.png)
![3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5547312.png)
![isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)
![6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5547326.png)
![3-allyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5547330.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine](/img/structure/B5547354.png)
![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)